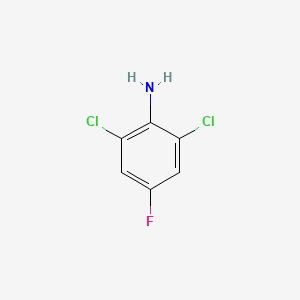

2,6-Dichloro-4-fluoroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUYKCFMKMZTEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378834 | |

| Record name | 2,6-Dichloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344-19-4 | |

| Record name | 2,6-Dichloro-4-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-fluorobenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-fluorobenzenamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE7C2958V6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,6-Dichloro-4-fluoroaniline synthesis protocol

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-4-fluoroaniline

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals. Moving beyond a simple recitation of steps, this document elucidates the chemical rationale behind the chosen synthetic strategy, emphasizing control over regioselectivity and reaction kinetics. The protocol detailed herein is a robust, three-step process commencing with the readily available starting material, 4-fluoroaniline. The synthesis involves the protection of the amine functionality via acetylation, followed by a directed dichlorination, and concluding with a deprotection step to yield the target compound. This guide is intended for researchers, chemists, and drug development professionals, offering actionable insights, detailed experimental procedures, safety protocols, and characterization data to ensure reproducible and high-purity synthesis.

Introduction and Strategic Overview

This compound (CAS No: 344-19-4) is a halogenated aniline derivative whose structural motifs are of significant interest in medicinal chemistry and materials science.[1][2] The precise arrangement of chlorine and fluorine atoms on the aniline ring imparts unique electronic and lipophilic properties, making it a valuable building block for synthesizing complex target molecules.

Direct chlorination of 4-fluoroaniline is synthetically challenging. The powerful activating and ortho-, para-directing nature of the amino group (-NH₂) would lead to a mixture of chlorinated products, including undesired over-chlorination and potential displacement of the fluorine atom under harsh conditions. To achieve the specific 2,6-dichloro substitution pattern, a strategic approach is required to moderate the reactivity of the aniline ring and direct the electrophilic substitution.

The most logical and widely adopted strategy, analogous to the synthesis of other 2,6-dihaloanilines, involves a protective group strategy.[3] The synthesis protocol detailed in this guide follows this robust three-step pathway:

-

Amine Protection: The amino group of 4-fluoroaniline is acetylated to form N-(4-fluorophenyl)acetamide (4-fluoroacetanilide). This transformation is critical as the acetamido group (-NHCOCH₃) is less activating than the amino group, which allows for more controlled subsequent halogenation.

-

Directed Dichlorination: The 4-fluoroacetanilide is subjected to electrophilic chlorination. The acetamido group directs the incoming chlorine atoms to the positions ortho to it (positions 2 and 6), yielding N-(2,6-dichloro-4-fluorophenyl)acetamide.

-

Deprotection: The acetyl group is removed via hydrolysis to furnish the final product, this compound.

This methodical approach ensures high regioselectivity and leads to a purer final product, simplifying downstream purification efforts.

Logical Workflow of this compound Synthesis

Caption: A three-step workflow for the synthesis of this compound.

In-Depth Experimental Protocols

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 4-Fluoroaniline | Reagent, >99% | Sigma-Aldrich | Toxic, handle with care.[4] |

| Acetic Anhydride | Reagent, >98% | Fisher Scientific | Corrosive. |

| Glacial Acetic Acid | ACS Grade | VWR | Corrosive. |

| Sulfuryl Chloride | Reagent, >97% | Acros Organics | Highly corrosive and toxic. Use in a fume hood. |

| Hydrochloric Acid | Concentrated, 37% | J.T. Baker | Corrosive. |

| Sodium Bicarbonate | ACS Grade | EMD Millipore | |

| Ethyl Acetate | HPLC Grade | For extraction. | |

| Hexanes | HPLC Grade | For recrystallization. | |

| Anhydrous Sodium Sulfate | ACS Grade | For drying. | |

| Round-bottom flasks | Various sizes. | ||

| Reflux condenser | |||

| Magnetic stirrer with hotplate | |||

| Ice bath | |||

| Buchner funnel and filter flask | |||

| Rotary evaporator |

Step 1: Acetylation of 4-Fluoroaniline

Rationale: The acetylation of the primary amine serves to reduce its activating effect on the aromatic ring. The resulting acetamido group is still an ortho-, para-director but is bulky enough to favor substitution at the less sterically hindered ortho positions and prevents over-halogenation.

Protocol:

-

In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 20.0 g (0.18 mol) of 4-fluoroaniline in 100 mL of glacial acetic acid.

-

Stir the solution at room temperature. To this solution, add 22.0 g (0.216 mol) of acetic anhydride dropwise over 15 minutes.

-

After the addition is complete, heat the reaction mixture to 50-60°C and maintain for 1 hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into 400 mL of ice-cold water with vigorous stirring.

-

The white precipitate of N-(4-fluorophenyl)acetamide will form. Continue stirring for 30 minutes in the ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water (3 x 50 mL).

-

Dry the product in a vacuum oven at 60°C to a constant weight. The expected yield is typically >90%.

Step 2: Dichlorination of N-(4-fluorophenyl)acetamide

Rationale: This step introduces the two chlorine atoms at the desired 2 and 6 positions. Using a controlled chlorinating agent like sulfuryl chloride or bubbling chlorine gas through the solution in acetic acid provides the necessary electrophilic chlorine. The acetamido group directs the chlorination to the ortho positions.

Protocol:

-

Charge a 500 mL three-necked flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl fumes), with 23.0 g (0.15 mol) of the dried N-(4-fluorophenyl)acetamide from the previous step.

-

Add 150 mL of glacial acetic acid and stir to dissolve the solid.

-

Cool the flask in an ice bath to 10-15°C.

-

Slowly add 44.5 g (0.33 mol, 2.2 equivalents) of sulfuryl chloride via the dropping funnel over a period of 1 hour. Maintain the temperature below 20°C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, carefully and slowly pour the reaction mixture into 500 mL of ice-cold water.

-

The chlorinated product will precipitate. Stir for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid with copious amounts of water until the filtrate is neutral to pH paper.

-

Dry the crude N-(2,6-dichloro-4-fluorophenyl)acetamide. This intermediate is often of sufficient purity to proceed to the next step.

Step 3: Hydrolysis of N-(2,6-dichloro-4-fluorophenyl)acetamide

Rationale: The final step is the removal of the acetyl protecting group to reveal the amine functionality. Acid-catalyzed hydrolysis is a common and effective method for this transformation.

Protocol:

-

Place the crude N-(2,6-dichloro-4-fluorophenyl)acetamide (approx. 0.15 mol) in a 500 mL round-bottom flask.

-

Add a mixture of 150 mL of ethanol and 150 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 80-90°C) using a heating mantle and stir for 4-6 hours.

-

Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the solution to room temperature and then place it in an ice bath.

-

Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.

-

The product, this compound, will precipitate as a solid.

-

Extract the product into ethyl acetate (3 x 100 mL). Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from a mixture of hexanes and ethyl acetate to yield a crystalline solid.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₆H₄Cl₂FN[5] |

| Molecular Weight | 180.01 g/mol [6] |

| Appearance | Off-white to light brown crystalline solid |

| Melting Point | 53-55°C[1] |

| ¹H NMR | Spectral data should be consistent with the structure.[7] |

| FTIR | Characteristic peaks for N-H stretching, C-Cl, and C-F bonds.[5] |

| Purity (by GC/HPLC) | >98% after recrystallization |

Safety and Hazard Management

The synthesis of this compound involves the use of hazardous and corrosive chemicals.[8][9] It is imperative that this procedure be carried out in a well-ventilated laboratory fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

-

4-Fluoroaniline: Toxic by inhalation, ingestion, and skin contact.[4]

-

Acetic Anhydride & Glacial Acetic Acid: Corrosive and can cause severe burns.

-

Sulfuryl Chloride: Highly toxic, corrosive, and reacts violently with water. Handle with extreme care.

-

Hydrochloric Acid: Concentrated HCl is highly corrosive and releases toxic fumes.

Handling Precautions:

-

Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

All steps involving volatile, corrosive, or toxic reagents (especially sulfuryl chloride and concentrated HCl) must be performed in a certified chemical fume hood.[10]

-

Have appropriate spill kits (e.g., sodium bicarbonate for acid spills) readily available.

-

Waste should be disposed of according to institutional and local environmental regulations.

Conclusion

The three-step synthesis protocol detailed in this guide represents a reliable and logical method for the preparation of high-purity this compound. By employing a protective group strategy, this synthesis effectively overcomes the challenges of regioselectivity inherent in the direct chlorination of activated aromatic systems. The causality-driven explanations for each experimental choice, coupled with detailed step-by-step instructions and rigorous safety protocols, provide researchers with a self-validating system for producing this valuable chemical intermediate. Adherence to this guide will enable the consistent and safe synthesis of this compound for applications in pharmaceutical and chemical research.

References

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Quick Company. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Retrieved from [Link]

- Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

Patsnap. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline. Retrieved from [Link]

- Google Patents. Preparation method of para-fluoroaniline.

-

SpectraBase. 2,6-Dichloro-4-(trifluoromethyl)aniline. Retrieved from [Link]

- Google Patents. Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.

-

Reagentia. This compound (1 x 25 g). Retrieved from [Link]

-

Dalton Transactions (RSC Publishing). Thermal dehydrochlorination in the 4-fluoroaniline–trichloroborane system. Retrieved from [Link]

- Google Patents. Process for the preparation of 2,6-dichloro-4-bromoanilides.

Sources

- 1. This compound CAS#: 344-19-4 [m.chemicalbook.com]

- 2. This compound | 344-19-4 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. This compound | C6H4Cl2FN | CID 2774008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound(344-19-4) 1H NMR spectrum [chemicalbook.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Experimental Preparation of 2,6-Dichloro-4-fluoroaniline

Introduction: The Strategic Importance of 2,6-Dichloro-4-fluoroaniline

This compound is a pivotal halogenated aromatic amine that serves as a crucial building block in the synthesis of a wide array of high-value chemical entities. Its unique substitution pattern, featuring two ortho-chlorine atoms and a para-fluorine atom, imparts specific steric and electronic properties that are highly sought after in the development of modern agrochemicals and pharmaceuticals.[1][2] In the agrochemical sector, this compound is a key intermediate in the production of potent herbicides and insecticides, contributing to enhanced crop protection.[1][2] Furthermore, in the realm of drug discovery, the 2,6-dichloro-4-fluorophenyl moiety is incorporated into various investigational compounds to modulate their biological activity, metabolic stability, and pharmacokinetic profiles.[2][3]

This guide provides a comprehensive overview of a robust laboratory-scale synthesis of this compound, focusing on the direct dichlorination of 4-fluoroaniline. The narrative delves into the causality behind the experimental choices, from the selection of the chlorinating agent to the purification strategy, ensuring a self-validating and reproducible protocol for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the target compound is paramount for its successful synthesis, purification, and handling.

| Property | Value | Source |

| CAS Number | 344-19-4 | [2][4] |

| Molecular Formula | C₆H₄Cl₂FN | [2][5] |

| Molecular Weight | 180.01 g/mol | [2][5] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 53-55 °C | [1][2] |

| Boiling Point | 216 °C | [2] |

| Density | 1.502 g/cm³ | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | [1][2] |

Synthetic Strategy: Direct Ortho-Dichlorination of 4-Fluoroaniline

The chosen synthetic route involves the direct dichlorination of commercially available 4-fluoroaniline. The amino group (-NH₂) is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. With the para-position blocked by a fluorine atom, electrophilic attack is directed to the ortho-positions (C2 and C6).

The primary challenge in this synthesis is to achieve high regioselectivity for the 2,6-dichloro isomer while minimizing the formation of the monochlorinated intermediate (2-chloro-4-fluoroaniline) and other potential side products. The choice of chlorinating agent and reaction conditions is therefore critical.

Causality of Experimental Choices:

-

Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is selected as the chlorinating agent. It is a convenient liquid source of chlorine that is often more selective than gaseous chlorine and can be used under milder conditions.[6] The reaction proceeds via an electrophilic substitution mechanism.

-

Solvent: A non-polar, aprotic solvent such as chlorobenzene is chosen.[6] Such solvents are known to favor ortho-halogenation of anilines.

-

Stoichiometry: A slight excess of sulfuryl chloride (approximately 2.1 to 2.2 equivalents) is used to drive the reaction towards dichlorination and to ensure the complete conversion of the starting material and the monochlorinated intermediate.[6]

-

Temperature Control: The reaction is initiated at a low temperature and the temperature is gradually raised. This is crucial to control the exothermic nature of the chlorination reaction and to minimize the formation of undesired byproducts.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the preparation of this compound from 4-fluoroaniline.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained chemists in a well-equipped laboratory. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All operations should be conducted in a fume hood.

Materials and Reagents:

-

4-Fluoroaniline (C₆H₆FN, MW: 111.12 g/mol )

-

Sulfuryl chloride (SO₂Cl₂, MW: 134.97 g/mol )

-

Chlorobenzene (C₆H₅Cl)

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Heptane

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing a sodium hydroxide solution to trap HCl and SO₂ fumes), dissolve 4-fluoroaniline (5.55 g, 50 mmol) in chlorobenzene (100 mL).

-

Chlorination: Cool the solution to 0-5 °C using an ice bath. Slowly add sulfuryl chloride (9.1 mL, 110 mmol, 2.2 equivalents) dropwise from the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 55-60 °C. Maintain this temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material and the monochlorinated intermediate are consumed.

-

Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing a stirred 10% aqueous solution of sodium sulfite (100 mL) to quench any unreacted sulfuryl chloride.

-

Work-up: Transfer the mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the acidic byproducts (HCl). Separate the organic layer.

-

Extraction and Washing: Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the chlorobenzene under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from heptane to yield this compound as a crystalline solid.[7]

-

Characterization: Dry the purified product under vacuum. Determine the yield, melting point, and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

-

Melting Point: The purified product should exhibit a sharp melting point in the range of 53-55 °C.[1][2]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic signal for the aromatic protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbon atoms in the molecule, confirming the substitution pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching of the amine group and the C-Cl and C-F bonds.

Safety and Handling

This compound is a toxic compound and should be handled with care.[5] It is harmful if swallowed or in contact with skin.[5] Sulfuryl chloride is corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE. Waste materials should be disposed of in accordance with institutional and local regulations.

Conclusion

The direct dichlorination of 4-fluoroaniline using sulfuryl chloride in a non-polar solvent provides a viable and efficient route for the laboratory-scale synthesis of this compound. Careful control of the reaction stoichiometry and temperature is essential for achieving high yield and selectivity. The purification of the crude product by recrystallization is an effective method to obtain the target compound in high purity. This guide provides a solid foundation for researchers and scientists to produce this valuable intermediate for applications in agrochemical and pharmaceutical research and development.

References

-

Quick Company. (n.d.). A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Retrieved from [Link]

-

Xiong, X., & Yeung, Y.-Y. (2016). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Angewandte Chemie International Edition, 55(52), 16101–16105. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

CBSE Academic. (n.d.). CHEMISTRY (043) Classes XI-XII (2025-26). Retrieved from [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. This compound CAS#: 344-19-4 [m.chemicalbook.com]

- 3. This compound | 344-19-4 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C6H4Cl2FN | CID 2774008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]

- 7. JEE Main Chemistry Syllabus 2026 - Check Detailed Syllabus [allen.in]

A Comprehensive Technical Guide to the Solubility of 2,6-Dichloro-4-fluoroaniline in Organic Solvents

Introduction: The Critical Role of Solubility in the Application of 2,6-Dichloro-4-fluoroaniline

This compound is a halogenated aromatic amine of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its utility as a key building block in the synthesis of a variety of active compounds underscores the importance of understanding its fundamental physicochemical properties.[3][4] Among these, solubility is a paramount concern for researchers, scientists, and drug development professionals.

The solubility of this compound in organic solvents directly influences a wide array of critical processes, from reaction kinetics and optimization in synthetic chemistry to purification strategies such as crystallization. In the realm of drug development, the ability to effectively dissolve this intermediate is fundamental to ensuring consistent reaction progression and achieving high purity of the final active pharmaceutical ingredient (API). Similarly, in the agrochemical sector, solubility characteristics are vital for formulation development to ensure the effective delivery of herbicides and insecticides derived from this compound.[1]

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive publicly available quantitative solubility data, this guide focuses on the theoretical principles governing its solubility and provides detailed, field-proven experimental protocols to enable researchers to determine solubility in their specific solvent systems.

Theoretical Principles Governing the Solubility of this compound

The solubility of a solid in a liquid solvent is fundamentally governed by the principle of "similia similibus solvuntur" or "like dissolves like." This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a solid at room temperature, its molecular structure dictates the types of intermolecular forces it can engage in, and thus its solubility profile.

The key intermolecular forces at play are:

-

Hydrogen Bonding: The primary amine group (-NH₂) on the aniline ring is capable of acting as both a hydrogen bond donor and acceptor. This is a significant factor in its potential solubility in protic solvents.

-

Dipole-Dipole Interactions: The presence of electronegative chlorine and fluorine atoms, in addition to the nitrogen of the amine group, creates a net dipole moment in the molecule. This allows for dipole-dipole interactions with polar solvent molecules.

-

Van der Waals Forces: These non-specific, weak attractive forces are present between all molecules and will contribute to the overall solvation process.

Based on these structural features, it is anticipated that this compound will exhibit greater solubility in polar organic solvents that can participate in hydrogen bonding and/or strong dipole-dipole interactions. Conversely, its solubility in non-polar solvents is expected to be limited due to the significant polarity imparted by the amine and halogen substituents. While general statements indicate its solubility in solvents like ethanol and acetone, empirical determination is essential for precise quantitative understanding.[2]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a broad range of organic solvents is not widely published. The compound is consistently reported as being insoluble in water.[3][4][5] The following table provides an expected qualitative solubility profile based on theoretical principles. It is imperative that these qualitative predictions are confirmed and quantified through experimental determination for any critical application.

| Solvent Class | Solvent Example | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can readily form hydrogen bonds with the amine group of this compound. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Moderate to High | These solvents possess a significant dipole moment, allowing for strong dipole-dipole interactions with the polar solute. |

| Non-Polar | Toluene, Heptane | Low | The intermolecular forces of these solvents are primarily weak van der Waals forces, which are insufficient to overcome the crystal lattice energy of the polar solute. |

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible quantitative solubility data, a systematic experimental approach is crucial. The following section details two robust and widely accepted methods for determining the solubility of a solid compound like this compound in an organic solvent.

Method 1: Isothermal Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility. It involves creating a saturated solution of the compound at a constant temperature and then quantifying the concentration of the dissolved solid.

Rationale: This method ensures that the system reaches true thermodynamic equilibrium, providing a highly accurate measure of solubility. The extended equilibration time allows for the dissolution process to complete, and the presence of excess solid ensures saturation.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Protocol:

-

Preparation of the Slurry: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is a visual confirmation of saturation.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. To prevent any temperature-induced changes in solubility, it is advisable to pre-warm or pre-cool the pipette to the equilibration temperature. Immediately filter the withdrawn sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Quantification: Prepare a series of dilutions of the filtered saturated solution. Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a standard calibration curve.

-

Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as g/100 mL or mol/L, taking into account the dilution factors.

Experimental Workflow for Isothermal Shake-Flask Solubility Determination

Caption: Workflow for the Isothermal Shake-Flask Method.

Method 2: Gravimetric Determination of Solubility

The gravimetric method is a straightforward and reliable technique that involves evaporating the solvent from a known volume of a saturated solution and weighing the remaining solid residue.

Rationale: This method is based on the direct measurement of the mass of the dissolved solute, which can be highly accurate, especially for non-volatile solutes in volatile solvents. It avoids the need for a specific analytical method for quantification, relying instead on precise weighing.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Evaporating dish or beaker (pre-weighed)

-

Drying oven or vacuum desiccator

Step-by-Step Protocol:

-

Preparation of Saturated Solution: Follow steps 1-4 of the Isothermal Shake-Flask Method to prepare a saturated solution and allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-calibrated pipette and transfer it to a pre-weighed evaporating dish or beaker.

-

Solvent Evaporation: Place the evaporating dish in a well-ventilated fume hood to allow the solvent to evaporate at ambient temperature. For higher boiling point solvents, a gentle stream of nitrogen or the use of a rotary evaporator may be necessary. Avoid excessive heating that could lead to sublimation or decomposition of the solute.

-

Drying to Constant Weight: Once the solvent has completely evaporated, place the evaporating dish in a drying oven at a temperature well below the melting point of this compound (approximately 53-62°C) or in a vacuum desiccator until a constant weight is achieved.

-

Weighing: Allow the dish to cool to room temperature in a desiccator to prevent moisture absorption, and then weigh it accurately on an analytical balance.

-

Calculation: Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight. Express the solubility in the desired units (e.g., g/100 mL).

Logical Relationship for Gravimetric Solubility Determination

Caption: Gravimetric Method Decision Flow.

Conclusion

A thorough understanding of the solubility of this compound in organic solvents is a critical prerequisite for its effective utilization in research and development, particularly in the pharmaceutical and agrochemical sectors. While specific quantitative data remains sparse in the public domain, the theoretical principles outlined in this guide provide a solid foundation for predicting its solubility behavior. More importantly, the detailed, step-by-step experimental protocols for the isothermal shake-flask and gravimetric methods empower researchers to generate high-quality, reliable solubility data tailored to their specific needs. By employing these self-validating systems, scientists and drug development professionals can make informed decisions regarding solvent selection, process optimization, and formulation, thereby accelerating their research and development endeavors.

References

An In-Depth Technical Guide to the Spectroscopic Analysis of 2,6-Dichloro-4-fluoroaniline

This guide provides a comprehensive analysis of the spectroscopic data for 2,6-dichloro-4-fluoroaniline (CAS No: 344-19-4), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. An understanding of its spectral characteristics is paramount for its unambiguous identification, quality control, and for tracking its fate in chemical reactions and biological systems. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the molecule, blending theoretical predictions with field-proven insights to offer a robust analytical framework for researchers, scientists, and drug development professionals.

Molecular Structure and Key Spectroscopic Features

This compound possesses a unique substitution pattern on the aniline ring that gives rise to a distinct spectroscopic fingerprint. The presence of two ortho-chloro substituents, a para-fluoro substituent, and the amino group creates a specific electronic environment that influences the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons in the molecule.

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the amine protons. Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent.

Predicted ¹H NMR Data:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H | ~7.0 | Triplet (t) | ³J(H,F) ≈ 8-9 | 2H |

| -NH₂ | ~4.5 | Broad Singlet (br s) | - | 2H |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The values presented are estimates and may vary based on experimental conditions such as solvent and concentration.

Causality behind the Predictions:

-

Aromatic Protons (Ar-H): The two protons at the C3 and C5 positions are in identical chemical environments. Their chemical shift is influenced by several factors. The electron-withdrawing nature of the two ortho-chloro substituents and the para-fluoro substituent would be expected to deshield these protons, shifting their resonance downfield. However, the amino group is a strong electron-donating group, which would shield these protons and shift their resonance upfield. The observed chemical shift is a net result of these opposing effects. The multiplicity is predicted to be a triplet due to coupling with the para-fluorine atom (³J(H,F)).

-

Amine Protons (-NH₂): The chemical shift of the amine protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. The signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange.

Experimental Protocol for ¹H NMR Analysis:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Shim the magnetic field to achieve homogeneity and good resolution.

-

Set the appropriate spectral width, acquisition time, and relaxation delay. A relaxation delay of 1-2 seconds is typically sufficient for ¹H NMR.

-

-

Data Acquisition:

-

Acquire the free induction decay (FID) by applying a 90° pulse.

-

Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's symmetry, four distinct carbon signals are expected.

Predicted ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-NH₂ | ~140 | Triplet (t) | ³J(C,F) ≈ 3-5 |

| C-Cl | ~120 | Doublet (d) | ²J(C,F) ≈ 20-25 |

| C-H | ~115 | Doublet (d) | ²J(C,F) ≈ 20-25 |

| C-F | ~155 | Singlet (s) | - |

Causality behind the Predictions:

-

Substituent Effects: The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The carbon attached to the electronegative fluorine atom (C-F) is expected to be significantly deshielded and appear at the lowest field. The carbon attached to the amino group (C-NH₂) will also be downfield due to the nitrogen's electronegativity, but less so than C-F. The carbons bonded to chlorine (C-Cl) and hydrogen (C-H) will have their shifts influenced by the combined effects of all substituents.

-

Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum of fluorinated compounds is the observation of C-F coupling. The fluorine nucleus (¹⁹F) has a spin of I = 1/2 and is 100% abundant, leading to splitting of the carbon signals. The magnitude of the coupling constant (J(C,F)) decreases with the number of bonds separating the carbon and fluorine atoms. One-bond couplings (¹J(C,F)) are typically large (200-300 Hz), while two-bond (²J(C,F)) and three-bond (³J(C,F)) couplings are smaller.

Experimental Protocol for ¹³C NMR Analysis:

The protocol is similar to that for ¹H NMR, with the following key differences:

-

Sample Preparation: A higher concentration of the sample (20-50 mg in ~0.6 mL of solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (1.1%).

-

Data Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H couplings, resulting in a single peak for each unique carbon (unless coupled to other nuclei like fluorine).

-

A larger number of scans (hundreds to thousands) is necessary to achieve a good signal-to-noise ratio.

-

A longer relaxation delay may be needed for quaternary carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400 - 3200 | N-H stretch (asymmetric and symmetric) | Medium |

| 1620 - 1580 | N-H bend | Medium |

| 1600 - 1450 | C=C aromatic ring stretch | Medium-Strong |

| 1300 - 1000 | C-N stretch | Medium |

| 1250 - 1000 | C-F stretch | Strong |

| 800 - 600 | C-Cl stretch | Strong |

Interpretation of Key Bands:

-

N-H Vibrations: The presence of the primary amine group (-NH₂) is confirmed by the characteristic N-H stretching bands in the 3400-3200 cm⁻¹ region. Primary amines typically show two bands corresponding to asymmetric and symmetric stretching modes. The N-H bending vibration is also expected around 1600 cm⁻¹.

-

Aromatic C=C Stretching: The aromatic ring gives rise to several absorption bands in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations.

-

C-Halogen Stretches: The C-F and C-Cl stretching vibrations are expected in the fingerprint region of the spectrum. The C-F stretch is typically a strong band in the 1250-1000 cm⁻¹ range, while the C-Cl stretch appears at lower wavenumbers (800-600 cm⁻¹).

Experimental Protocol for FT-IR Spectroscopy (ATR Method):

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Label the significant peaks in the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) mass spectrometry will provide information about the molecular weight and the fragmentation pattern of the molecule.

Predicted Mass Spectrum Data:

| m/z | Ion | Comments |

| 181/183/185 | [M]⁺ | Molecular ion peak cluster. The isotopic pattern (9:6:1 ratio) is characteristic of two chlorine atoms. |

| 146/148 | [M - Cl]⁺ | Loss of a chlorine atom. |

| 111 | [M - 2Cl]⁺ | Loss of both chlorine atoms. |

| 127/129 | [M - HCN - H]⁺ | Complex rearrangement and fragmentation. |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The molecular ion peak is of utmost importance as it confirms the molecular weight of the compound. Due to the presence of two chlorine atoms, the molecular ion will appear as a cluster of peaks. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in three peaks for the molecular ion:

-

M⁺ (containing two ³⁵Cl atoms)

-

[M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom)

-

[M+4]⁺ (containing two ³⁷Cl atoms) The expected relative intensity ratio of these peaks is approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.

-

-

Fragmentation Pattern: Upon electron ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom. For this compound, the loss of a chlorine radical is a likely initial fragmentation step, leading to an ion at m/z 146/148. Subsequent fragmentation may involve the loss of the second chlorine atom or other neutral molecules like HCN.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated at 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating aromatic compounds.

-

Oven Program: A temperature gradient program is used to ensure good separation and peak shape. For example, start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A scan range of m/z 40-300 is appropriate to detect the molecular ion and key fragments.

-

Source and Transfer Line Temperatures: Typically set to 230 °C and 280 °C, respectively.

-

Conclusion

The spectroscopic analysis of this compound provides a wealth of structural information. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework and the electronic environment of the nuclei. Infrared spectroscopy confirms the presence of key functional groups, particularly the primary amine and the carbon-halogen bonds. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns, with the isotopic distribution of chlorine serving as a definitive diagnostic tool. By employing the methodologies and interpreting the data as outlined in this guide, researchers can confidently identify and characterize this important chemical intermediate.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). p-Fluoroaniline. National Institute of Standards and Technology. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)aniline. Wiley Science Solutions. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to Halogenated Phenylamines in Pharmaceutical Development

A comprehensive analysis of the physicochemical properties and synthetic applications of 2,6-Dichloro-4-fluoroaniline (CAS 344-19-4) and a comparative overview of the closely related and pharmaceutically relevant 3-Fluorobenzylamine (CAS 100-82-3).

Introduction

In the landscape of modern drug discovery and development, halogenated organic compounds are indispensable building blocks. The strategic incorporation of halogens, particularly fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a detailed examination of the physical and chemical properties of this compound (CAS 344-19-4), a key pharmaceutical intermediate.[3][4] Recognizing the interests of researchers and drug development professionals, this document also presents a comparative analysis with 3-Fluorobenzylamine (CAS 100-82-3), a versatile reagent with significant applications in the synthesis of bioactive molecules.[5][6]

Part 1: Core Technical Profile of this compound (CAS 344-19-4)

This compound is an aromatic amine characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring.[7] This substitution pattern imparts specific reactivity and physical characteristics that are leveraged in multi-step organic syntheses.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source |

| CAS Number | 344-19-4 | [3][7][8] |

| Molecular Formula | C6H4Cl2FN | [3][7][8] |

| Molecular Weight | 180.01 g/mol | [3] |

| Appearance | White to brown powder or crystal; Semi-Solid | [3][9] |

| Melting Point | 53-56 °C | [3][10][11] |

| Boiling Point | 216 °C | [3][10] |

| Density | 1.502 g/cm³ | [3][10] |

| Flash Point | 85 °C | [3][10] |

| Water Solubility | Insoluble | [3][4] |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [3][9][10] |

Chemical Structure and Reactivity

The structure of this compound features an amino group, which is a key functional handle for various chemical transformations. The presence of electron-withdrawing halogen substituents influences the nucleophilicity of the amino group and the reactivity of the aromatic ring, making it a valuable intermediate for nucleophilic substitution and coupling reactions.[7]

Figure 1: Chemical structure of this compound.

Applications in Synthesis

This compound is primarily utilized as a pharmaceutical intermediate.[3][4] Its structural motifs are found in various classes of bioactive molecules. The amino group can be readily derivatized to form amides, sulfonamides, and other functional groups essential for building molecular complexity.

Safety and Handling

This compound is classified as toxic and requires careful handling in a laboratory setting.[3][11] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

Toxic if swallowed, in contact with skin, or if inhaled.[11]

-

Causes skin and serious eye irritation.[11]

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

-

Wash skin thoroughly after handling.[11]

-

Wear protective gloves/protective clothing/eye protection/face protection.[11]

Part 2: A Comparative Profile of 3-Fluorobenzylamine (CAS 100-82-3)

For researchers in drug development, 3-Fluorobenzylamine is a compound of significant interest due to its versatile applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5] Its properties often lead to improved solubility and stability in final products.[5]

Physicochemical Properties

The key physical and chemical properties of 3-Fluorobenzylamine are detailed below, offering a point of comparison to this compound.

| Property | Value | Source |

| CAS Number | 100-82-3 | [5] |

| Molecular Formula | C7H8FN | [5][12] |

| Molecular Weight | 125.14 g/mol | [13] |

| Appearance | Colorless to light yellow or light orange clear liquid | [5] |

| Boiling Point | 82 °C at 16 mmHg; 87 °C | [5][14] |

| Density | 1.097 - 1.11 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.514 - 1.52 | [5] |

| Flash Point | 71 °C (159.8 °F) - closed cup | |

| Storage Temperature | 2-8 °C | [5][14] |

Chemical Structure and Synthetic Utility

3-Fluorobenzylamine features a benzylamine moiety, a common structural element in many biologically active compounds. The fluorine atom at the meta position influences the electronic properties of the aromatic ring and can enhance binding interactions with biological targets.

Figure 2: Chemical structure of 3-Fluorobenzylamine.

This compound serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, particularly those targeting neurological disorders.[5] It has been used to study the reaction rates of benzylamines and in the synthesis of protease inhibitors.[15]

Safety and Handling

3-Fluorobenzylamine is a corrosive substance that can cause severe skin burns and eye damage.[13][16] It is also a combustible liquid.[12][16]

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[13]

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[12]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[12]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

Part 3: Experimental Protocols and Characterization

The characterization of halogenated phenylamines relies on a suite of standard analytical techniques. Below are representative protocols for ensuring the identity and purity of these compounds.

Workflow for Quality Control Analysis

Figure 3: A representative workflow for the quality control analysis of chemical intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure by analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Protocol:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum and assign chemical shifts for all signals in both spectra, comparing them to reference data or predicted spectra.

Rationale: NMR spectroscopy provides unambiguous structural information, confirming the connectivity of atoms and the presence of key functional groups. The choice of solvent is critical to ensure the sample dissolves completely and does not obscure important signals.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and assess the purity of the sample.

Protocol:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument.

-

The sample is vaporized and separated based on its boiling point and interaction with the GC column.

-

The separated components are then ionized (e.g., by electron ionization) and their mass-to-charge ratio is determined by the mass spectrometer.

-

Analyze the resulting chromatogram for purity and the mass spectrum for the molecular ion peak to confirm the molecular weight.

Rationale: GC-MS is a powerful technique for separating volatile compounds and providing definitive molecular weight information. It is also highly sensitive for detecting impurities.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of the compound.

Protocol:

-

Prepare a stock solution of the sample of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Set up the HPLC system with an appropriate column (e.g., C18) and mobile phase.

-

Inject the standards and the sample solution.

-

Monitor the elution of the compound using a suitable detector (e.g., UV-Vis).

-

Construct a calibration curve from the standards and determine the purity of the sample by comparing its peak area to the calibration curve.

Rationale: HPLC is a robust and widely used technique for determining the purity of non-volatile and thermally labile compounds. The choice of column and mobile phase is crucial for achieving good separation of the main component from any impurities.

Conclusion

Both this compound (CAS 344-19-4) and 3-Fluorobenzylamine (CAS 100-82-3) are valuable compounds in the field of organic synthesis, particularly for the development of new pharmaceutical agents. A thorough understanding of their physical and chemical properties, as well as their respective safety profiles, is paramount for their effective and safe utilization in a research and development setting. The analytical methods outlined in this guide provide a framework for ensuring the quality and integrity of these critical chemical building blocks.

References

-

2,6-Dichloro-4-fluorobenzenamine (CAS 344-19-4) Properties | Density, Cp, Viscosity. (n.d.). Retrieved January 4, 2026, from [Link]

-

3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

-

2,6-Dichloro-4-fluorobenzenamine - CAS Common Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

-

3-Fluorobenzylamine, N-heptyl-N-octyl- - SpectraBase. (n.d.). Retrieved January 4, 2026, from [Link]

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 4, 2026, from [Link]

-

3-Fluorobenzylamine Five Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved January 4, 2026, from [Link]

-

The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis. (n.d.). Retrieved January 4, 2026, from [Link]

-

Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production : Waters. (n.d.). Retrieved January 4, 2026, from [Link]

-

ANALYTICAL METHOD SUMMARIES - Eurofins. (2021, January 13). Retrieved January 4, 2026, from [Link]

- CN100453527C - Method for preparing p-fluorobenzylamine by using nano nickel as catalyst - Google Patents. (n.d.).

-

3-fluorobenzylamine (C7H8FN) - PubChemLite. (n.d.). Retrieved January 4, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved January 4, 2026, from [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed. (2021, November). Retrieved January 4, 2026, from [Link]

-

3-Chloro-4-fluorobenzylamine | C7H7ClFN | CID 144539 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 344-19-4 [m.chemicalbook.com]

- 4. This compound | 344-19-4 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. CAS 344-19-4: 2,6-Dichloro-4-fluorobenzenamine [cymitquimica.com]

- 8. chem-casts.com [chem-casts.com]

- 9. This compound | 344-19-4 [sigmaaldrich.com]

- 10. 344-19-4 | CAS DataBase [m.chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.no [fishersci.no]

- 13. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-Fluorobenzylamine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. 间氟苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

safe handling and storage procedures for 2,6-Dichloro-4-fluoroaniline

An In-depth Technical Guide to the Safe Handling and Storage of 2,6-Dichloro-4-fluoroaniline

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound (CAS No. 344-19-4), a key intermediate in pharmaceutical synthesis.[1][2] Adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and achieving environmental compliance. The procedures outlined herein are grounded in established safety principles and are designed for researchers, scientists, and drug development professionals who may work with this compound.

Compound Identification and Hazard Profile

This compound is a halogenated aniline that presents significant health and environmental hazards. A thorough understanding of its properties is the foundation of safe laboratory practice.

Physicochemical Properties

The physical characteristics of a compound dictate its behavior under various laboratory conditions and inform appropriate handling and storage strategies.

| Property | Value | Source |

| CAS Number | 344-19-4 | [1] |

| Molecular Formula | C₆H₄Cl₂FN | [3] |

| Molecular Weight | 180.01 g/mol | [3][4] |

| Appearance | Powder to crystal | [1] |

| Melting Point | 53-55 °C | [1][3][5] |

| Boiling Point | 216 °C | [1][3] |

| Density | 1.502 g/cm³ | [1][3][5] |

| Flash Point | 85 °C | [1][3][5] |

| Water Solubility | Insoluble | [2][5][6] |

GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The following table summarizes its primary hazard statements, which necessitate stringent safety controls.[4][7]

| Hazard Code | Hazard Statement | Classification |

| H301 | Toxic if swallowed | Acute Toxicity, Oral (Category 3) |

| H311 | Toxic in contact with skin | Acute Toxicity, Dermal (Category 3) |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) |

| H373 | May cause damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity, Repeated Exposure (Category 2) |

| H410 | Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Chronic (Category 1) |

The toxicological profile indicates that exposure via ingestion, skin contact, or inhalation of dust can lead to severe health effects.[4][6][8] The risk of cumulative organ damage, particularly to the blood and hematopoietic system, from repeated exposure requires diligent minimization of any contact.[7]

Exposure Controls: Engineering and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. This begins with engineering controls as the primary barrier, supplemented by rigorous use of appropriate Personal Protective Equipment (PPE).

Engineering Controls

-

Ventilation: All handling of this compound powder must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] This is the most critical engineering control to prevent inhalation of airborne dust particles.

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the compound is handled.[8][9] Regular testing of these units is required to ensure functionality.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used consistently and correctly. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

-

Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[7] Due to the "serious eye irritation" hazard, a face shield must be worn in addition to goggles whenever there is a risk of splashing or dust generation.[10]

-

Hand Protection: Wear chemical-resistant, powder-free gloves (e.g., nitrile or neoprene).[8][11] Gloves must be inspected for tears or pinholes before each use. Employ proper glove removal technique to avoid skin contact with the contaminated outer surface.[12] Contaminated gloves must be disposed of as hazardous waste.[12]

-

Skin and Body Protection: A long-sleeved lab coat is mandatory. For procedures with a higher risk of dust generation or spillage, chemical-resistant coveralls may be necessary.[13] All footwear should be closed-toe and made of a non-porous material.[14]

Caption: PPE Donning and Doffing Workflow.

Standard Operating Procedures for Safe Handling

A systematic approach to handling minimizes the risk of exposure and cross-contamination.

Weighing and Transferring

-

Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

-

PPE: Don all required PPE as specified in Section 2.2.

-

Dispensing: Carefully dispense the solid material, avoiding the formation of dust.[6][8] Use non-sparking tools for transfers to prevent ignition from electrostatic discharge.[6][15]

-

Containment: Keep containers of the chemical tightly closed when not in use.[6]

-

Cleaning: After handling, decontaminate the work surface and any equipment used. Wipe down the exterior of the container before returning it to storage.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7] Do not eat, drink, or smoke in areas where this chemical is handled.[15]

Caption: General workflow for safely handling the solid compound.

Chemical Storage and Incompatibility

Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7][9]

-

The recommended storage temperature is under an inert gas (such as nitrogen or argon) at 2–8 °C.[1]

-

Store locked up and segregated from incompatible materials and foodstuff containers.[6][7][16]

-

Protect containers from physical damage and inspect them regularly for leaks.[16]

Incompatible Materials

Avoid contact with the following classes of chemicals to prevent vigorous or explosive reactions:

-

Strong oxidizing agents

-

Strong acids

-

Acid anhydrides

-

Acid chlorides

-

Carbon dioxide[9]

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

Medical attention is required for all routes of exposure. Show the Safety Data Sheet (SDS) to the attending medical personnel.[7][8]

-

Ingestion: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[7] Rinse mouth with water. Do NOT induce vomiting.[7][17]

-

Skin Contact: IF ON SKIN: Immediately wash off with plenty of water for at least 15 minutes.[7][8] Remove all contaminated clothing immediately.[7] Seek immediate medical attention.[8]

-

Eye Contact: IF IN EYES: Rinse cautiously with water for several minutes, holding eyelids open.[7][9] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[7] Seek immediate medical attention.[8]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[8][9] If breathing is difficult or stops, provide artificial respiration.[8] Seek immediate medical attention.

Spill Response Protocol

For a small laboratory spill:

-

Evacuate and Alert: Immediately alert personnel in the area and evacuate the immediate vicinity.

-

Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation cautiously.

-

Don PPE: Wear appropriate PPE, including respiratory protection if dust is present. A minimum of a half-face respirator with appropriate cartridges may be required.

-

Contain: Prevent further spillage. Do not allow the chemical to enter drains or waterways.[8][15]

-

Clean-Up: Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep or scoop up the material without creating dust and place it into a suitable, labeled container for hazardous waste.[12][16]

-

Decontaminate: Clean the spill area thoroughly with soap and water, followed by a final rinse.

-

Dispose: All cleanup materials are considered hazardous waste and must be disposed of accordingly.[18]

Sources

- 1. This compound CAS#: 344-19-4 [m.chemicalbook.com]

- 2. This compound | 344-19-4 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C6H4Cl2FN | CID 2774008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. pppmag.com [pppmag.com]

- 11. m.youtube.com [m.youtube.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. osha.oregon.gov [osha.oregon.gov]

- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. lobachemie.com [lobachemie.com]

- 18. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Material Safety Data Sheet for 2,6-Dichloro-4-fluoroaniline

Introduction: Understanding the Molecule and Its Risks

2,6-Dichloro-4-fluoroaniline (CAS No: 344-19-4) is a halogenated aromatic amine, a chemical building block of significant interest in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its unique structure, featuring chlorine and fluorine atoms on the aniline ring, imparts specific reactivity that is valuable in drug discovery and materials science.[1] However, this same structural complexity necessitates a thorough understanding of its potential hazards. This guide moves beyond a simple recitation of safety data sheet (SDS) sections to provide a deeper, functional understanding for the researchers and scientists who handle this compound. Here, we dissect the critical safety data, explaining the causality behind the protocols and providing a framework for a robust safety culture in the laboratory.

Section 1: Decoding the Hazard Profile

The Globally Harmonized System (GHS) provides the universal language for chemical hazards. For this compound, the labeling is unequivocal and demands respect.

This indicates a high hazard level. The primary dangers associated with this compound are acute toxicity and potential for organ damage through prolonged exposure.[3][4][5]

GHS Pictograms:

-

Acute Toxicity (Skull and Crossbones): Signifies that the substance can be toxic or fatal if swallowed, inhaled, or in contact with skin.[3]

-

Health Hazard (Exploding Chest): Warns of the potential for specific target organ toxicity after repeated exposure.[4][5]

-

Irritant (Exclamation Mark): Indicates that it can cause skin and serious eye irritation.[3]

-

Hazardous to the Aquatic Environment (Dead Tree and Fish): Highlights that the chemical is very toxic to aquatic life.[4][5]

The following diagram illustrates the logical flow from the chemical's classification to the mandated safety precautions.

Caption: Relationship between GHS hazards and required safety responses.

Hazard and Precautionary Statements Summary

| Code | Statement | Implication in the Lab |

| H301/H311/H331 | Toxic if swallowed, in contact with skin, or if inhaled. | Accidental exposure via any primary route can have severe health consequences. Engineering controls and PPE are non-negotiable. |

| H315/H319 | Causes skin and serious eye irritation.[3][4] | Direct contact must be avoided. Safety glasses are insufficient; chemical goggles or a face shield are required. |

| H373 | May cause damage to organs (blood system) through prolonged or repeated exposure.[4][5][6] | Chronic, low-level exposure is a significant risk. This underscores the importance of consistent use of engineering controls. |

| H410 | Very toxic to aquatic life with long lasting effects.[4][5] | Disposal must be meticulous. Never discharge to drains or the environment.[7] |

| P261/P271 | Avoid breathing dust. Use only in a well-ventilated area.[8] | All manipulations of the solid compound must be performed inside a certified chemical fume hood. |

| P280 | Wear protective gloves/clothing/eye protection/face protection. | A standard lab coat, nitrile gloves, and chemical safety goggles are the minimum requirement. |

| P301/302/304 + P310 | IF SWALLOWED/ON SKIN/INHALED: Immediately call a POISON CENTER or doctor. | Exposure is a medical emergency. Do not "wait and see." Immediate, decisive action is critical. |

| P501 | Dispose of contents/container to an approved waste disposal plant.[6][9] | All waste, including contaminated consumables, is considered hazardous and must be segregated for professional disposal. |

Section 2: Physicochemical Properties as a Guide to Safe Handling

Understanding a chemical's physical properties is fundamental to anticipating its behavior and handling it safely.

| Property | Value | Significance for Safe Handling |

| Molecular Formula | C₆H₄Cl₂FN | Denotes a substituted aniline structure. |